molecular formula C6H2BrF3N2O B1402980 1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone CAS No. 1375303-77-7

1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B1402980
CAS No.: 1375303-77-7
M. Wt: 254.99 g/mol
InChI Key: BJIRKFCZDQGXSN-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a trifluoromethyl ketone group at the 2nd position.

Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone can be achieved through various synthetic routes. One common method involves the bromination of pyrimidine derivatives followed by the introduction of the trifluoromethyl ketone group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often involve heating the mixture to facilitate the bromination process .

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and trifluoromethyl ketone groups contribute to its binding affinity and specificity. For example, the compound can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-bromopyrimidin-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O/c7-3-1-11-2-12-4(3)5(13)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIRKFCZDQGXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone
Reactant of Route 6
1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone

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